molecular formula C9H14N2OS B13157848 [1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol

[1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B13157848
M. Wt: 198.29 g/mol
InChI Key: VDXKOEQBCMVIKG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a compound that features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor.

    Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or a primary amine.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling Reaction: Finally, the aminomethylcyclopropyl group is coupled with the thiazole ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of cyclopropyl and thiazole-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, 1-(Aminomethyl)cyclopropylmethanol is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, antiviral, and anticancer agents.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, while the thiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclopropylethanol: Similar structure but with an ethanol group instead of methanol.

    1-(Aminomethyl)cyclopropylpropanol: Similar structure but with a propanol group instead of methanol.

    1-(Aminomethyl)cyclopropylbutanol: Similar structure but with a butanol group instead of methanol.

Uniqueness

The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopropyl group and a thiazole ring allows for unique interactions and reactivity patterns not observed in other compounds.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(2-methyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C9H14N2OS/c1-6-11-4-7(13-6)8(12)9(5-10)2-3-9/h4,8,12H,2-3,5,10H2,1H3

InChI Key

VDXKOEQBCMVIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(C2(CC2)CN)O

Origin of Product

United States

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